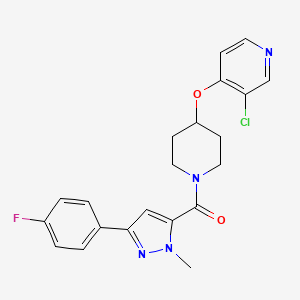

![molecular formula C19H28N4O3S B2416298 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine CAS No. 2199907-10-1](/img/structure/B2416298.png)

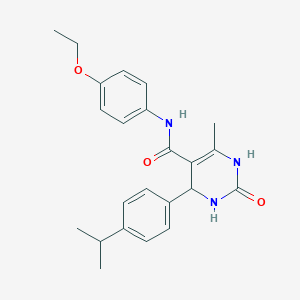

3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

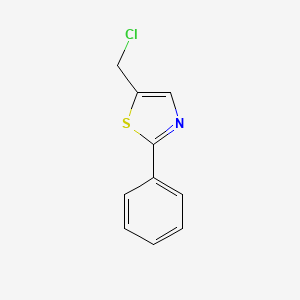

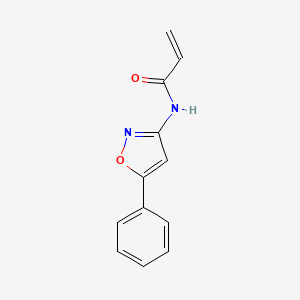

3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine is a complex organic compound with significant potential across various fields of scientific research. Its intricate structure, featuring a pyridine backbone connected to sulfonyl and imidazole moieties, makes it an attractive candidate for study in synthetic chemistry, pharmacology, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Synthesis of 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine typically involves a multi-step process:

Initial Formation of Imidazole Sulfonyl Intermediate: Starting from 1-methyl-2-(propan-2-yl)-1H-imidazole, a sulfonyl group is introduced through sulfonation.

Piperidine Functionalization: The sulfonyl imidazole intermediate then reacts with 4-hydroxypiperidine under specific conditions to introduce the piperidinyl moiety.

Final Coupling with Pyridine: The resulting compound is finally linked to a 3-methyl-2-hydroxypyridine structure through nucleophilic substitution, yielding the target molecule.

Reaction conditions typically include the use of strong bases and polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), often requiring elevated temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry to enhance efficiency, consistency, and scalability. This method minimizes waste and optimizes reaction yields, making it a preferred choice for large-scale synthesis. The use of automated systems ensures high precision in reaction control and minimizes the risks associated with manual handling of hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: Introduced through agents like hydrogen peroxide, leading to modification of the methyl groups or imidazole ring.

Reduction: Using agents like lithium aluminum hydride (LiAlH4) to reduce sulfonyl or pyridine functional groups.

Substitution: The presence of various reactive sites, such as the pyridine nitrogen or sulfonyl oxygen, allows for diverse substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), often under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for radical halogenation.

Major Products

Depending on the reaction type, products include hydroxylated derivatives, reduced imidazole or pyridine rings, and halogenated compounds, each offering unique properties for further exploration.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine serves as a valuable intermediate for building more complex structures. Its diverse reactivity allows for extensive functionalization, providing pathways to novel materials and pharmaceuticals.

Biology

The compound's biological applications stem from its potential pharmacological activities. Researchers investigate its interactions with various enzymes and receptors, aiming to develop new therapeutic agents targeting diseases such as cancer, inflammation, and infectious diseases.

Medicine

In medicine, it is studied for its potential as a drug candidate. Its unique structure offers multiple binding sites, making it a promising lead for drugs that target specific molecular pathways. Preliminary studies may explore its efficacy, safety, and pharmacokinetics in preclinical models.

Industry

Industrial applications include its use as a catalyst or additive in chemical processes. Its stability and reactivity can enhance the efficiency of certain industrial reactions, contributing to more sustainable and cost-effective production methods.

Mécanisme D'action

The compound exerts its effects through interaction with specific molecular targets:

Molecular Targets: It often targets enzymes or receptors involved in critical biological pathways, such as kinases or G-protein-coupled receptors.

Pathways Involved: By binding to these targets, it modulates signaling pathways that regulate cellular processes like proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-methyl-3-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Slight structural variation with altered reactivity and potential biological activity.

4-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Another positional isomer with distinct properties and applications.

5-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine: Differing methyl group position, affecting its chemical and biological behavior.

Uniqueness

3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine stands out due to its specific combination of functional groups, which grants it unique reactivity and biological properties. Its versatility in synthesis and potential therapeutic applications make it a compound of significant interest in various research fields.

This compound represents an intriguing intersection of chemistry, biology, and industrial applications, showcasing the power of molecular design in advancing scientific and technological frontiers. What would you like to explore next?

Propriétés

IUPAC Name |

3-methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3S/c1-14(2)18-21-17(12-22(18)4)27(24,25)23-10-7-16(8-11-23)13-26-19-15(3)6-5-9-20-19/h5-6,9,12,14,16H,7-8,10-11,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPRONGZPGRQJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(C(=N3)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)

![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)

![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)

![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)